ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes two thiazole rings and an ethoxy group
Mechanism of Action
Target of action
Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of action
Thiazole derivatives are known to possess strong coordination ability and display diverse coordination modes due to the presence of n, s coordination atoms .
Biochemical pathways
Thiazole derivatives are known to affect a wide range of biological activities .
Pharmacokinetics
Esters, which this compound is a derivative of, are known to undergo hydrolysis in the body .
Result of action
Thiazole derivatives are known to have diverse biological activities .
Action environment
The stability and reactivity of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an esterification reaction, where ethyl alcohol reacts with the carboxylic acid derivative of the thiazole compound in the presence of a strong acid catalyst.
Coupling of Thiazole Rings: The final step involves the coupling of two thiazole rings through an amination reaction, where an amine group is introduced to link the two rings together.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of α-haloketones and thiourea.
Automated Esterification: Use of automated reactors for the esterification process to ensure consistency and efficiency.
High-Throughput Coupling Reactions: Employing high-throughput techniques for the coupling of thiazole rings to maximize yield and minimize reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiazolidines: Formed through reduction reactions.
Substituted Thiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate can be compared with other thiazole derivatives:
Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)phenoxy]acetate: Similar in structure but with a phenoxy group instead of a thiazole ring.
Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate: Contains a benzoate group instead of a thiazole ring.
Ethyl (2-ethoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate: Contains a sulfanyl group instead of a thiazole ring.
Uniqueness
The uniqueness of this compound lies in its dual thiazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-20-11(18)5-9-7-22-13(15-9)17-14-16-10(8-23-14)6-12(19)21-4-2/h7-8H,3-6H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFPLRZWNDJFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=NC(=CS2)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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